9-Fluorenylmethyl pentafluorophenyl carbonate

Catalog No.
S714646
CAS No.
88744-04-1
M.F
C21H11F5O3
M. Wt
406.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl pentafluorophenyl carbonate

CAS Number

88744-04-1

Product Name

9-Fluorenylmethyl pentafluorophenyl carbonate

IUPAC Name

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate

Molecular Formula

C21H11F5O3

Molecular Weight

406.3 g/mol

InChI

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

CBBKZVZOEBSFQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

9-Fluorenylmethyl pentafluorophenyl carbonate is a chemical compound with the molecular formula C21H11F5O3 and a molecular weight of 406.30 g/mol. It is characterized by the presence of a 9-fluorenylmethyl group and a pentafluorophenyl carbonate moiety. This compound is primarily utilized as a reagent in organic synthesis, particularly for the protection and activation of amino acids and thiol-containing compounds. Its unique structure enhances its reactivity and stability, making it valuable in various chemical applications .

Fmoc-OPfp functions as a temporary protecting group for the N-terminus of a growing peptide chain during SPPS. The Fmoc group remains intact during peptide bond formation but can be selectively removed using mild acidic conditions (e.g., piperidine in DMF) []. This allows for the controlled addition of subsequent amino acids to the peptide chain. The electron-withdrawing pentafluorophenyl group in Fmoc-OPfp enhances the reactivity of the carbonate group, facilitating efficient Fmoc transfer.

Organic Synthesis

9-Fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) is a valuable reagent in organic synthesis, particularly for the introduction of a fluorenylmethoxycarbonyl (Fmoc) protecting group onto amine functionalities []. The Fmoc group is widely used in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic or basic conditions [, ]. Fmoc-OPfp reacts with primary and secondary amines to form the corresponding Fmoc-protected amines, which can be further elaborated to generate complex organic molecules [].

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-OPfp plays a crucial role in solid-phase peptide synthesis (SPPS), a powerful technique for the automated synthesis of peptides []. In SPPS, a growing peptide chain is assembled on a solid support with each amino acid residue being introduced sequentially. Fmoc-OPfp serves as the activating agent for the Fmoc-protected amino acid building blocks. The Fmoc group on the incoming amino acid is cleaved under basic conditions, allowing it to react with the free amine on the growing peptide chain []. This cycle of Fmoc deprotection, activation with Fmoc-OPfp, and coupling with the next amino acid is repeated until the desired peptide sequence is obtained [].

Advantages of Fmoc-OPfp

Fmoc-OPfp offers several advantages over other Fmoc activating agents:

  • High reactivity: Fmoc-OPfp exhibits high reactivity with primary and secondary amines, leading to efficient coupling reactions in SPPS [].
  • Mild reaction conditions: Fmoc-OPfp allows for Fmoc group introduction under relatively mild conditions, minimizing the risk of side reactions and racemization (conversion of L-amino acids to D-amino acids) [].
  • Ease of handling: Fmoc-OPfp is commercially available as a stable solid, making it convenient to handle and store in the laboratory setting [].

The primary reactions involving 9-fluorenylmethyl pentafluorophenyl carbonate include:

  • Protection of Amino Acids: The compound reacts with amino acids to form stable carbamate derivatives, effectively protecting the amino group during subsequent reactions.
  • Activation of Carboxylic Acids: It can activate carboxylic acids for nucleophilic attack, facilitating peptide bond formation in peptide synthesis.
  • Deprotection: The fluorenylmethyl group can be removed under mild acidic conditions, allowing for the regeneration of free amino groups .

The synthesis of 9-fluorenylmethyl pentafluorophenyl carbonate can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting 9-fluorenylmethyl alcohol with pentafluorophenyl chloroformate in the presence of a base like triethylamine.
  • One-Pot Procedures: Recent advancements have introduced one-pot methods that allow simultaneous protection and activation of amino acids, streamlining the synthesis process .
  • Solvent-Free Methods: Some studies suggest solvent-free conditions to enhance yield and reduce environmental impact during synthesis .

9-Fluorenylmethyl pentafluorophenyl carbonate finds applications in:

  • Organic Synthesis: Primarily used for protecting amino acids and thiols during peptide synthesis.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their role in peptide formation.
  • Material Science: Investigated for use in polymer chemistry due to its unique structural properties .

Interaction studies involving 9-fluorenylmethyl pentafluorophenyl carbonate focus on its reactivity with various nucleophiles, including amines and thiols. These studies help elucidate its mechanism of action in protecting functional groups during synthesis and its potential interactions with biological systems. The compound's ability to form stable derivatives is crucial for understanding its role in complex biochemical pathways .

Several compounds share structural similarities with 9-fluorenylmethyl pentafluorophenyl carbonate, including:

Compound NameStructure TypeUnique Features
9-Fluorenylmethyl chloroformateCarbonateMore reactive; used primarily for acylation
Pentafluorophenyl carbonateSimple carbonateLacks fluorenylmethyl group; less stable
9-Fluorenylmethyl acetateEsterUsed for different protective strategies

Uniqueness

9-Fluorenylmethyl pentafluorophenyl carbonate stands out due to its combination of stability, reactivity, and dual functionality as both a protecting group and an activating agent. This versatility makes it particularly valuable in complex organic syntheses compared to simpler analogs like pentafluorophenyl carbonate or 9-fluorenylmethyl chloroformate .

XLogP3

5.7

Wikipedia

Carbonic acid 9H-fluoren-9-ylmethyl pentafluorophenyl ester

Dates

Modify: 2023-08-15

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